molecular formula C24H17ClN2O2 B4915969 N-[3-[(3-chlorobenzoyl)amino]phenyl]naphthalene-1-carboxamide

N-[3-[(3-chlorobenzoyl)amino]phenyl]naphthalene-1-carboxamide

Cat. No.: B4915969
M. Wt: 400.9 g/mol
InChI Key: ZEVCUAZHQMPTAQ-UHFFFAOYSA-N
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Description

N-[3-[(3-chlorobenzoyl)amino]phenyl]naphthalene-1-carboxamide is a complex organic compound with a molecular formula of C24H17ClN2O2 This compound is characterized by the presence of a naphthalene ring, a chlorobenzoyl group, and an amide linkage

Preparation Methods

The synthesis of N-[3-[(3-chlorobenzoyl)amino]phenyl]naphthalene-1-carboxamide typically involves the following steps:

Chemical Reactions Analysis

N-[3-[(3-chlorobenzoyl)amino]phenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-[(3-chlorobenzoyl)amino]phenyl]naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[3-[(3-chlorobenzoyl)amino]phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

N-[3-[(3-chlorobenzoyl)amino]phenyl]naphthalene-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-[(3-chlorobenzoyl)amino]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O2/c25-18-9-3-8-17(14-18)23(28)26-19-10-5-11-20(15-19)27-24(29)22-13-4-7-16-6-1-2-12-21(16)22/h1-15H,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVCUAZHQMPTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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